1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Overview
Description
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that features a trifluoromethyl group attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The presence of the trifluoromethyl group imparts additional chemical properties, making this compound of interest in various fields of research.
Scientific Research Applications
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Safety and Hazards
The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor (GPCR) that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
This compound acts as a partial agonist at the H3R The proposed H3R binding mode of this compound indicates key interactions similar to those attained by histamine .
Biochemical Pathways
The activation of H3R by this compound can affect various biochemical pathways. As H3R regulates the release of several neurotransmitters, its activation can influence pathways related to sleep-wake regulation, cognition, and food intake .
Pharmacokinetics
The compound VUF16839, which is structurally similar to this compound, has been shown to have nanomolar on-target activity (pKi = 8.5, pEC50 = 9.5) with weak activity on cytochrome P450 enzymes and good metabolic stability . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
The activation of H3R by this compound can lead to various molecular and cellular effects. For instance, in vivo evaluation of a similar compound in a social recognition test in mice revealed an amnesic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where an azetidine precursor reacts with a trifluoromethyl ketone under basic conditions . Another approach involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by functionalization with a trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of the azetidine ring and subsequent functionalization. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Addition: The amine group can act as a nucleophile, reacting with electrophiles.
Condensation Reactions: The amine and ketone groups can participate in condensation reactions to form larger molecules.
Keto-Enol Tautomerism: The presence of the trifluoromethyl group can influence the keto-enol equilibrium, affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydride or potassium tert-butoxide for deprotonation, and electrophiles like alkyl halides for nucleophilic addition. Reaction conditions often involve solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield substituted azetidines, while condensation reactions can produce larger heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminoazetidin-1-yl)propan-2-one: Similar structure but lacks the trifluoromethyl group, affecting its reactivity and applications.
1-(3-Aminoazetidin-1-yl)prop-2-en-1-one: Contains an additional double bond, which can alter its chemical properties and reactivity.
1-(3-Aminoazetidin-1-yl)ethanone: A simpler structure with different reactivity due to the absence of the trifluoromethyl group.
Uniqueness
1-(3-Aminoazetidin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These properties make it a valuable compound for various research applications and differentiate it from other azetidine derivatives.
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O/c6-5(7,8)4(11)10-1-3(9)2-10/h3H,1-2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDMYDRVLXLWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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